

CHIR-98014: A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98014 is a potent, cell-permeable, and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3).[1] This technical guide provides an in-depth overview of the discovery of **CHIR-98014**, its mechanism of action, a plausible route for its chemical synthesis, and detailed experimental protocols for its characterization.

Discovery and Development

CHIR-98014 was identified through the screening of combinatorial libraries of substituted dihydropyrimidines, which were found to be spontaneously oxidized to the more active aminopyrimidine form. This screening effort aimed to discover potent and selective inhibitors of GSK-3 for the potential treatment of type 2 diabetes.

Mechanism of Action

CHIR-98014 is an ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects on two key signaling pathways: the insulin signaling pathway and the Wnt/ β -catenin signaling pathway.

Quantitative Data on CHIR-98014 Activity

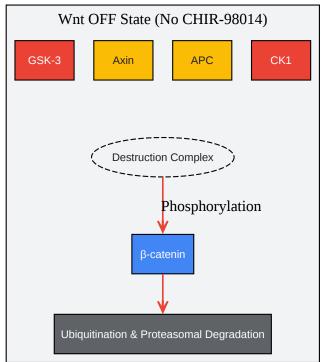


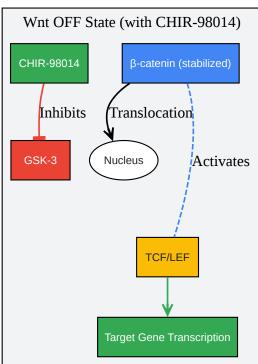
Parameter	Value	Target	Cell Line/System	Reference
IC50	0.65 nM	GSK-3α	Cell-free assay	[1][2]
IC50	0.58 nM	GSK-3β	Cell-free assay	[1][2]
Ki	0.87 nM	Human GSK-3β	Cell-free assay	[2][3]
EC50	106 nM	Glycogen Synthase Stimulation	CHO-IR cells	[2][3]
EC50	107 nM	Glycogen Synthase Stimulation	Rat hepatocytes	[2][3]
IC50	3.7 μΜ	Cdc2	Cell-free assay	[3]

Signaling Pathways Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.[4][5][6][7] [8] Inhibition of GSK-3 by **CHIR-98014** prevents the phosphorylation of β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[4][5][6][7][8]







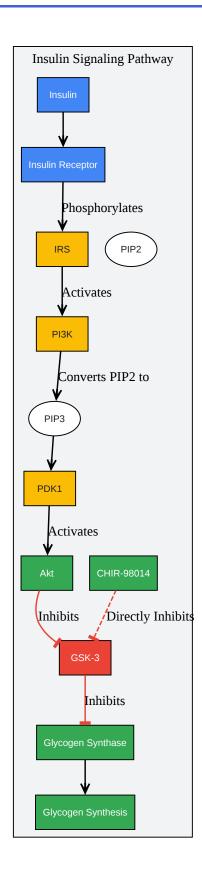
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Caption: Wnt/ β -catenin signaling with and without **CHIR-98014**.

Insulin Signaling Pathway

Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[9][10][11] This relieves the GSK-3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[11] By directly inhibiting GSK-3, **CHIR-98014** mimics the effect of insulin on this branch of the pathway, leading to enhanced glucose utilization.[9]





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Caption: Insulin signaling pathway and the role of CHIR-98014.



Chemical Synthesis

The chemical name for **CHIR-98014** is N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine.[12] A plausible synthetic route can be derived from general methods for the synthesis of substituted aminopyrimidines.[13]

Proposed Synthetic Workflow



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